2,3-Dichlorophenyl isothiocyanate
Overview
Description
2,3-Dichlorophenyl isothiocyanate: is an organic compound with the molecular formula C7H3Cl2NS . It is an isothiocyanate derivative, characterized by the presence of two chlorine atoms on the benzene ring and an isothiocyanate group (-N=C=S) attached to the ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
2,3-Dichlorophenyl isothiocyanate has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of 2,3-dichloroaniline with thiophosgene (CSCl2) under controlled conditions.
From Dithiocarbamate Salts: Another method involves the decomposition of dithiocarbamate salts, which are generated in situ by treating 2,3-dichloroaniline with carbon disulfide (CS2) and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of thiourea derivatives.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 2,3-dichloroaniline and carbon dioxide.
Electrochemical Reduction: This compound can be reduced electrochemically to form thioformamides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol
Catalysts: Tosyl chloride, triethylamine
Major Products:
Thiourea Derivatives: Formed through nucleophilic substitution
2,3-Dichloroaniline: Formed through hydrolysis
Mechanism of Action
The mechanism of action of 2,3-dichlorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is an electrophilic center that can react with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzymes and other proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- 3-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
- Phenyl isothiocyanate
Comparison: 2,3-Dichlorophenyl isothiocyanate is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. Compared to other isothiocyanates, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1,2-dichloro-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZIODPVCCTBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383829 | |
Record name | 2,3-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6590-97-2 | |
Record name | 2,3-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorophenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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